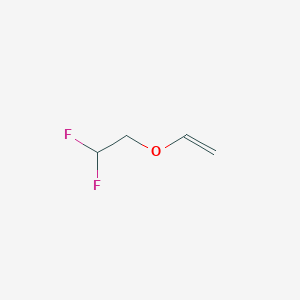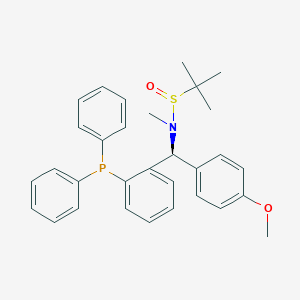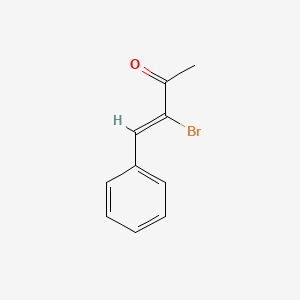
2,2-Difluoroethyl vinyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a vinyl ether group and two fluorine atoms attached to the ethoxy group. It is a colorless liquid with a distinct chemical structure that makes it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoroethyl vinyl ether typically involves the reaction of 2,2-difluoroethanol with acetylene in the presence of a base. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the continuous flow process. This method involves the use of a packed bed reactor where the reactants are passed over a catalyst bed under controlled temperature and pressure conditions. This approach ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoroethyl vinyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl ether group to an ethyl group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of difluoroacetic acid or difluoroacetaldehyde.
Reduction: Formation of 2,2-difluoroethyl ethane.
Substitution: Formation of various substituted ethoxy compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoroethyl vinyl ether has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and as a solvent in various chemical processes
Wirkmechanismus
The mechanism of action of 2,2-difluoroethyl vinyl ether involves its interaction with specific molecular targets. The vinyl ether group can undergo electrophilic addition reactions, while the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions. These properties make the compound useful in modifying the activity of enzymes and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoroethanol: Similar in structure but lacks the vinyl ether group.
Ethyl vinyl ether: Contains a vinyl ether group but lacks fluorine atoms.
2,2,2-Trifluoroethanol: Contains three fluorine atoms but lacks the vinyl ether group
Uniqueness
2,2-Difluoroethyl vinyl ether is unique due to the presence of both the vinyl ether group and the difluoroethoxy group. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
1309602-23-0 |
|---|---|
Molekularformel |
C4H6F2O |
Molekulargewicht |
108.09 g/mol |
IUPAC-Name |
2-ethenoxy-1,1-difluoroethane |
InChI |
InChI=1S/C4H6F2O/c1-2-7-3-4(5)6/h2,4H,1,3H2 |
InChI-Schlüssel |
DFPJZKCPOFREPN-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B12088355.png)






![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride](/img/structure/B12088395.png)
![N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide](/img/structure/B12088405.png)

![alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]-](/img/structure/B12088415.png)
![Acetic acid, 2-[(7-hydroxyheptyl)oxy]-](/img/structure/B12088419.png)
